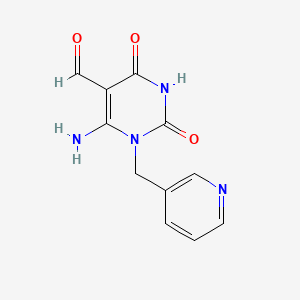

6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde

Description

Properties

IUPAC Name |

6-amino-2,4-dioxo-1-(pyridin-3-ylmethyl)pyrimidine-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O3/c12-9-8(6-16)10(17)14-11(18)15(9)5-7-2-1-3-13-4-7/h1-4,6H,5,12H2,(H,14,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYZPODHCUQZEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN2C(=C(C(=O)NC2=O)C=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde typically involves multiple steps, starting with the formation of the pyrimidine ring. One common approach is the condensation of a suitable pyrimidine derivative with an appropriate aldehyde under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of the amino group makes it susceptible to electrophilic substitution reactions, while the dioxo group can participate in redox reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Electrophilic substitution reactions can be facilitated by using Lewis acids like aluminum chloride (AlCl₃).

Addition Reactions: Various nucleophiles can add to the compound under specific conditions.

Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives, substituted pyrimidines, and adducts with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural similarity to natural nucleotides allows it to interact with biological macromolecules.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to modulate biological targets makes it a candidate for drug discovery and development.

Industry: In the chemical industry, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. The exact mechanism would need to be determined through experimental studies and molecular modeling.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Features and Substituent Variations

Key Observations:

- Position 1 vs. 4 Substituents : The target compound’s pyridin-3-ylmethyl at N1 contrasts with C4-substituted analogues (e.g., phenyl, thiophenyl), which are critical for activities like analgesia or enzyme inhibition .

- Carbaldehyde vs. Carboxylate/Carboxamide : The carbaldehyde at C5 may enhance electrophilicity and serve as a synthetic handle for further derivatization, unlike carboxylate/amide analogues .

- Oxo vs. Thioxo : Thioxo groups (e.g., in antitubercular compounds) improve lipophilicity and target binding compared to oxo groups .

Contradictions and Gaps:

Q & A

Basic: What are the established synthetic methodologies for 6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde, and how can reaction conditions be optimized for higher yields?

Answer:

The compound is synthesized via modified Biginelli-like condensations or reductive amination strategies. Key steps include:

- Condensation reactions : Combine aldehydes (e.g., pyridine-3-carbaldehyde) with urea derivatives and β-keto esters under acidic conditions (HCl or Lewis acids like ZnCl₂) in ethanol or THF .

- Reductive amination : For introducing the pyridin-3-ylmethyl group, suspend 6-aminopyrimidine-5-carbaldehyde in anhydrous THF, add primary amines (2 eq.), and reduce with sodium triacetoxyborohydride (2 eq.) under argon .

Yield optimization : - Use slow reagent addition to minimize side reactions.

- Maintain inert atmosphere (argon) to prevent oxidation.

- Monitor progress via TLC or HPLC. Typical yields range from 50–75%, depending on solvent polarity and catalyst choice .

Basic: Which spectroscopic techniques are critical for confirming the molecular structure of this compound, and what key spectral signatures should researchers anticipate?

Answer:

- ¹H NMR : Expect signals for pyrimidine NH₂ (δ 6.8–7.2 ppm, broad), pyridine aromatic protons (δ 8.2–8.6 ppm), and aldehyde protons (δ 9.8–10.2 ppm) .

- ¹³C NMR : Peaks for carbonyl groups (C=O at δ 165–175 ppm) and pyrimidine/pyridine carbons (δ 110–160 ppm) .

- IR : Strong stretches at 1680–1720 cm⁻¹ (C=O), 3300–3400 cm⁻¹ (N-H), and 1600–1650 cm⁻¹ (C=N) .

- Mass spectrometry : Molecular ion peak ([M+H]⁺) should match the calculated molecular weight (e.g., m/z 289 for C₁₁H₁₁N₃O₃) .

Intermediate: What chromatographic or crystallization methods are recommended for purifying this compound, and how can residual solvents/byproducts be quantified?

Answer:

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol/water (1:1) .

- Purity assessment :

- Residual solvents : Quantify via GC-MS with headspace sampling, focusing on ethanol or THF traces (limits: <500 ppm per ICH guidelines) .

Intermediate: How do structural modifications at the pyridine or pyrimidine rings influence the compound’s solubility and stability under physiological conditions?

Answer:

- Pyridine modifications : Introducing electron-withdrawing groups (e.g., -NO₂) at the pyridine 4-position enhances solubility in polar solvents (DMSO/water) but may reduce metabolic stability .

- Pyrimidine substitutions : Methyl groups at C6 improve lipophilicity (logP +0.5), favoring membrane permeability, while carboxylate esters increase aqueous solubility at neutral pH .

- Stability testing : Perform accelerated degradation studies (40°C/75% RH for 14 days). Monitor via HPLC; degradation products often result from aldehyde oxidation or pyrimidine ring hydrolysis .

Advanced: What experimental approaches can resolve regioselectivity conflicts observed during the alkylation of the pyrimidine core with pyridin-3-ylmethyl groups?

Answer:

- Protecting group strategy : Temporarily block the pyrimidine NH₂ group with Boc anhydride to direct alkylation to the N1 position .

- Reaction monitoring : Use LC-MS to track intermediate formation. For example, sodium triacetoxyborohydride-mediated reductive amination favors N-alkylation over O-alkylation .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict favorable transition states for N1- vs. N3-alkylation, guiding solvent/catalyst selection .

Advanced: How should researchers interpret discrepancies in reported biological activity data (e.g., kinase inhibition vs. antimicrobial effects) for this compound class?

Answer:

- Assay variability : Differences in kinase inhibition IC₅₀ values (e.g., EGFR tyrosine kinase vs. PDE4) may arise from enzyme source (recombinant vs. cell lysate) or ATP concentration .

- Structural analogs : Compare substituent effects. For example, replacing the pyridine-3-ylmethyl group with thiophene (as in ) shifts activity from kinase inhibition to antimicrobial action .

- Dose-response validation : Repeat assays under standardized conditions (e.g., 10 µM ATP, 37°C/pH 7.4) to isolate structure-activity trends .

Advanced: What computational and synthetic strategies are effective in designing derivatives with enhanced target selectivity, based on existing SAR studies?

Answer:

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). Prioritize derivatives with hydrogen bonds to hinge regions (e.g., Met769) and hydrophobic contacts .

- SAR-guided synthesis :

- In vitro validation : Test top candidates in kinase panel assays (10-kinase panel) to confirm selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.